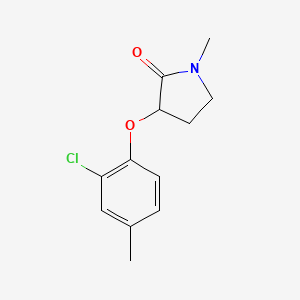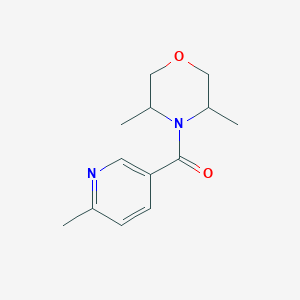![molecular formula C16H11FN2O3 B7593090 (2-Fluoro-5-methylphenyl) 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B7593090.png)
(2-Fluoro-5-methylphenyl) 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-5-methylphenyl) 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential use in drug development. This compound is a pyrimidine derivative that has shown promising results in various studies.
Aplicaciones Científicas De Investigación
(2-Fluoro-5-methylphenyl) 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate has shown potential in various scientific research applications. It has been studied for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models. It has also been studied for its antiviral activity and has shown potential in inhibiting the replication of certain viruses.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-5-methylphenyl) 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes that are involved in cancer cell growth and inflammation. It may also act by inhibiting viral replication.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity. Additionally, it has been shown to reduce the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Fluoro-5-methylphenyl) 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate in lab experiments is its potential to inhibit cancer cell growth and reduce inflammation. This makes it a promising compound for drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Direcciones Futuras
There are several future directions for research on (2-Fluoro-5-methylphenyl) 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate. One direction is to further study its mechanism of action to better understand how it inhibits cancer cell growth, reduces inflammation, and inhibits viral replication. Another direction is to study its potential use in combination with other drugs to enhance its antitumor activity. Additionally, further research is needed to determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
The synthesis of (2-Fluoro-5-methylphenyl) 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate involves a multi-step process that includes the reaction of 2-Fluoro-5-methylbenzaldehyde with ethyl 4-aminocrotonate to form ethyl 2-(2-Fluoro-5-methylphenyl)acrylate. This intermediate compound is then reacted with 2-amino-6-chloropyridine to form the final product, this compound.
Propiedades
IUPAC Name |
(2-fluoro-5-methylphenyl) 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c1-10-5-6-12(17)13(8-10)22-16(21)11-9-18-14-4-2-3-7-19(14)15(11)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEIBLPILLVOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OC(=O)C2=CN=C3C=CC=CN3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B7593031.png)
![N-methyl-N-[(1-methylpiperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7593036.png)
![3-Fluoro-4-[(5-methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593043.png)
![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-phenyl-1,2-oxazole](/img/structure/B7593058.png)
![3-(1,2-oxazol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7593064.png)
![3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol](/img/structure/B7593065.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B7593068.png)


![(3,5-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7593086.png)

![(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B7593098.png)
![N-[1-(2,5-difluorophenyl)propyl]-3-ethoxypropanamide](/img/structure/B7593116.png)